molecular formula C11H15NO B182418 n-Benzylbutanamide CAS No. 10264-14-9

n-Benzylbutanamide

Cat. No.: B182418
CAS No.: 10264-14-9
M. Wt: 177.24 g/mol
InChI Key: OHWQEBAVEDXXDM-UHFFFAOYSA-N
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Description

n-Benzylbutanamide (CAS 10264-14-9) is an organic compound with the molecular formula C11H15NO and an average mass of 177.247 Da . It is also known by synonyms such as N-Benzylbutyramide and N-(Phenylmethyl)butanamide . This compound is a member of a class of primary amino acid derivatives (PAADs) that have been investigated for their potent biological activities. Structurally related compounds have demonstrated significant anticonvulsant properties in preclinical models, such as the maximal electroshock seizure (MES) test, suggesting potential research value for studying neuronal hyperexcitability and novel antiepileptic drug mechanisms . Furthermore, structurally similar GABA derivatives incorporating the this compound moiety have been reported to exhibit neurotropic effects, including anticonvulsive and local anesthetic activities, as well as effects on the autonomic nervous system . The structural framework of this compound allows for systematic modification at various sites, which is valuable for structure-activity relationship (SAR) studies in medicinal chemistry research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can find further identifiers for this compound, including its ChemSpider ID 192488 and PubChem CID 221807 .

Properties

CAS No.

10264-14-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-benzylbutanamide

InChI

InChI=1S/C11H15NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13)

InChI Key

OHWQEBAVEDXXDM-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC1=CC=CC=C1

Canonical SMILES

CCCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of n-benzylbutanamide derivatives. A notable example is the development of novel derivatives that act as tubulin polymerization inhibitors. These compounds demonstrated potent antiproliferative activities against various cancer cell lines, with IC50 values ranging from 12 to 27 nM. One specific derivative exhibited excellent safety profiles and significantly inhibited tumor growth in mouse models without evident toxicity .

Enzyme Inhibition

This compound has been explored for its inhibitory effects on tyrosinase, an enzyme crucial for melanin production. This property positions it as a potential candidate for skin-whitening agents and treatments for hyperpigmentation disorders. The compound’s ability to modulate melanin synthesis may lead to therapeutic applications in dermatology .

Interaction with Biological Targets

The compound interacts with several biological targets, including peroxisome proliferator-activated receptor gamma (PPARγ) and soluble epoxide hydrolase (sEH). These interactions suggest potential roles in metabolic regulation and inflammation control, making this compound a candidate for further research in metabolic disorders.

Neuroprotective Effects

Research indicates that this compound derivatives may possess neuroprotective properties by acting as inhibitors of human butyrylcholinesterase (hBChE). This inhibition could be beneficial in treating cognitive dysfunctions associated with neurodegenerative diseases .

Synthesis of Pharmaceuticals

In industrial chemistry, this compound serves as a precursor for synthesizing various pharmaceuticals and polymers. Its unique structure allows it to participate in multiple chemical reactions, leading to the development of new therapeutic agents and materials .

Analytical Chemistry

The compound is utilized in analytical chemistry as an indicator for the titration of butyllithium and other lithium bases, showcasing its versatility beyond biological applications.

Case Studies and Research Findings

  • Case Study 1 : A series of this compound derivatives were synthesized and tested for their tyrosinase inhibitory activity, leading to the identification of highly effective compounds that could be developed into skin treatment formulations .
  • Case Study 2 : The development of this compound derivatives targeting tubulin polymerization showcased significant anti-vascular activity, making them promising candidates for cancer therapy .
  • Case Study 3 : Research on the interaction of this compound with hBChE revealed potential pathways for cognitive enhancement therapies, indicating its relevance in neuropharmacology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Features
n-Benzylbutanamide C₁₁H₁₅NO 177.24 Amide, aliphatic chain Linear butanamide + benzyl
N-Benzylacetoacetamide C₁₁H₁₃NO₂ 191.23 Amide, β-keto group Acetoacetamide + benzyl
N-Benzylformamide C₈H₉NO 135.16 Amide, short aliphatic chain Formamide + benzyl

Key Differences:

Chain Length and Functional Complexity: this compound has a four-carbon aliphatic chain, offering flexibility and hydrophobicity. N-Benzylacetoacetamide features a β-ketoamide group, enabling keto-enol tautomerism and participation in condensation reactions (e.g., Knorr pyrrole synthesis) . N-Benzylformamide has the shortest chain (formamide), enhancing solubility in polar solvents but limiting steric effects .

Reactivity and Applications: The β-keto group in N-Benzylacetoacetamide makes it reactive in cyclization and heterocyclic synthesis, commonly used in pharmaceuticals and agrochemicals . N-Benzylformamide’s simplicity suits it as a solvent or intermediate in peptide coupling reactions, though its volatility limits high-temperature applications .

Thermodynamic Properties :

  • Longer aliphatic chains (e.g., butanamide) typically increase melting points and hydrophobicity compared to shorter analogs. For instance, N-Benzylformamide’s molecular weight (135.16 g/mol) suggests lower viscosity and higher volatility than this compound .

Research Findings and Limitations

  • N-Benzylacetoacetamide has documented utility in synthesizing pyrrole derivatives, which are foundational in antimalarial and anti-inflammatory agents .
  • N-Benzylformamide is cited in the NIST Chemistry WebBook for its role in studying amide bond stability, though its applications are narrower due to structural simplicity .
  • This compound lacks direct research data in the provided evidence. Its hypothesized properties are extrapolated from analogs, highlighting the need for targeted studies on its synthesis, stability, and bioactivity.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for assessing the cytotoxicity of n-Benzylbutanamide in vitro?

  • Methodological Answer : Use the MTT assay to evaluate cell viability, ensuring proper controls (negative and positive) and standardized exposure durations (e.g., 24h vs. 48h). Optimize concentrations based on pilot studies to avoid non-specific toxicity. For example, a study on hepatoma cells (HTC) compared time-dependent effects of this compound (AN1) with capsaicin analogs, revealing significant differences in viability at 48h (p < 0.05) . Include replicates (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc analysis) to validate results.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Employ spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts with NIST reference data for benzamide derivatives (e.g., N-phenylbenzamide in NIST Chemistry WebBook) to confirm functional groups .
  • Mass Spectrometry (MS) : Cross-reference fragmentation patterns with NIST electron ionization (EI) spectra for similar compounds (e.g., N-methyl-N-phenylbenzamide) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column and UV detection to assess purity (>95%) .

Q. What methodologies are recommended for determining thermodynamic properties (e.g., melting point, boiling point) of this compound?

  • Methodological Answer : Utilize differential scanning calorimetry (DSC) for melting point analysis and gas chromatography (GC) for boiling point determination. Cross-validate results with NIST Standard Reference Data, which provides critical parameters (e.g., critical temperature, pressure) for structurally related sulfonamides and benzamides . For example, NIST’s database lists boiling points for compounds like N-butylbenzenesulfonamide, offering a benchmark for experimental comparisons .

Advanced Research Questions

Q. How should researchers address discrepancies in reported cytotoxicity data for this compound across different cell lines or exposure times?

  • Methodological Answer : Conduct a contradiction analysis:

  • Identify Variables : Compare experimental conditions (e.g., cell type, serum concentration, assay sensitivity). For instance, hepatoma cells (HTC) may exhibit different metabolic activity than primary cells, affecting MTT results .
  • Replicate Studies : Use standardized protocols (e.g., ISO 10993-5 for cytotoxicity testing) to minimize variability.
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical models (e.g., random-effects) to resolve inconsistencies .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Systematic Derivative Synthesis : Modify substituents (e.g., alkyl chain length, aromatic groups) and assess bioactivity. A study compared this compound (AN1) with analogs like N-(3-methoxybenzyl)butanamide (AN2), revealing chain length-dependent cytotoxicity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like TRPV1, a capsaicin receptor. Validate predictions with in vitro assays .

Q. In the absence of comprehensive literature on this compound, what systematic approaches can researchers employ to design preliminary studies?

  • Methodological Answer :

  • Analog-Based Inference : Leverage data from structurally related compounds (e.g., 3-oxo-N-phenylbutanamide) to hypothesize mechanisms or toxicity profiles .
  • Iterative Screening : Use high-throughput screening (HTS) platforms to test multiple concentrations and biological endpoints (e.g., apoptosis, oxidative stress) .
  • Collaborative Data Sharing : Contribute findings to open-access databases (e.g., PubChem) to build a knowledge base .

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